Synthetic Accessibility and Cost-Efficiency
The preparation of Fmoc-Pro-ONp from Fmoc-Pro-OH and 4-nitrophenol via DCC-mediated esterification proceeds in ~61% yield [1]. This contrasts with the ~80% yield reported for Fmoc-Asn-ONp synthesis and ~74% for Fmoc-Met-ONp under comparable conditions [1], indicating that proline's secondary amine structure introduces a systematic yield penalty. When compared to alternative activation strategies, Fmoc-Pro-OPfp and other Pfp esters are accessible via alternative synthetic routes in yields often exceeding 80–90% [2].
| Evidence Dimension | Synthetic yield from parent Fmoc-amino acid |
|---|---|
| Target Compound Data | ~61% yield (Fmoc-Pro-OH → Fmoc-Pro-ONp) |
| Comparator Or Baseline | Fmoc-Asn-ONp (~80% yield); Fmoc-Met-ONp (~74% yield); Fmoc-Pro-OPfp (class inference: ≥80% yield via alternative route) |
| Quantified Difference | Fmoc-Pro-ONp yield is 13–19 percentage points lower than Asn and Met analogs; yield deficit relative to Pfp esters is approximately 20–30 percentage points |
| Conditions | DCC-mediated esterification with 4-nitrophenol in organic solvent at room temperature |
Why This Matters
The lower synthetic yield directly translates to higher manufacturing cost and reduced commercial availability compared to other Fmoc-Pro active esters, making procurement decisions sensitive to whether the specific reactivity profile of ONp justifies the cost premium.
- [1] Bodanszky, A.; Bodanszky, M.; Chandramouli, N.; Kwei, J. Z.; Martinez, J.; Tolle, J. C. Active Esters of 9-Fluorenylmethyloxycarbonyl Amino Acids and Their Application in the Stepwise Lengthening of a Peptide Chain. J. Org. Chem. 1980, 45 (1), 72–76. View Source
- [2] Pudhom, K.; Vilaivan, T. Synthesis of Aryl Esters of Protected Amino Acids from Aryl Sulfonates. Tetrahedron Lett. 1999, 40 (32), 5939–5942. View Source
